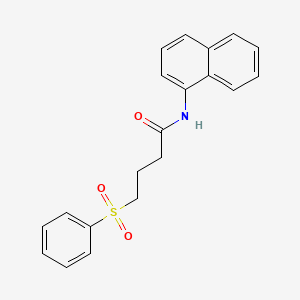

N-(naphthalen-1-yl)-4-(phenylsulfonyl)butanamide

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-naphthalen-1-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3S/c22-20(14-7-15-25(23,24)17-10-2-1-3-11-17)21-19-13-6-9-16-8-4-5-12-18(16)19/h1-6,8-13H,7,14-15H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMLGSJRGXTPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-yl)-4-(phenylsulfonyl)butanamide typically involves the reaction of naphthalene derivatives with phenylsulfonyl chloride and butanamide under controlled conditions. The process may include steps such as:

Naphthalene Derivative Preparation: Naphthalene is first functionalized to introduce reactive groups.

Sulfonylation: The naphthalene derivative reacts with phenylsulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonylated intermediate.

Amidation: The sulfonylated intermediate is then reacted with butanamide under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N-(naphthalen-1-yl)-4-(phenylsulfonyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperatures and pressures.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides, thiols.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(naphthalen-1-yl)-4-(phenylsulfonyl)butanamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific pathways.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-4-(phenylsulfonyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell wall synthesis in microorganisms, resulting in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amide-Bearing Naphthalene Derivatives

Compound 17 (4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide) :

- Structural Difference : Replaces the phenylsulfonyl group with a thiophene ring and introduces a trifluoromethylphenyl substituent.

- Impact : The thiophene moiety increases electron-richness, while the trifluoromethyl group enhances lipophilicity. This contrasts with the target compound’s phenylsulfonyl group, which may improve solubility in polar solvents due to its electron-withdrawing nature .

- Synthesis : Achieved via amide coupling, similar to methods used for sulfonamide derivatives .

- 4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide: Structural Difference: Features a benzamide (rather than butanamide) backbone and a brominated naphthalene. Bromine substitution on naphthalene could enhance reactivity in cross-coupling reactions .

Sulfonamide-Functionalized Analogues

- (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide: Structural Difference: Incorporates a chiral benzhydryl sulfonamide group instead of a butanamide linker. Impact: The methoxy and methyl groups enhance steric bulk and electron-donating effects, contrasting with the phenylsulfonyl group’s electron-withdrawing nature.

Ethyl N-((4-Methoxyphenyl)sulfonyl)-N-(4-nitronaphthalen-1-yl)glycinate (15) :

- Structural Difference : Contains a nitro group on naphthalene and a glycinate ester.

- Impact : The nitro group increases electrophilicity, enabling participation in reduction or substitution reactions, whereas the target compound’s unmodified naphthalene may prioritize aromatic stacking interactions .

Heterocyclic Derivatives

- 5-Aryl-4-isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazoles (5a,b): Structural Difference: Oxazole rings replace the butanamide chain. The phenylsulfonyl group’s retention in both compounds suggests shared electronic properties .

Key Comparative Data

Research Findings and Implications

- Synthetic Challenges : Naphthalen-1-yl derivatives often face lower yields due to steric hindrance and competing side reactions (e.g., reports <50% yields for brominated benzamides) . The butanamide chain in the target compound may mitigate this by providing a flexible spacer.

- Solubility and Stability: The phenylsulfonyl group likely improves aqueous solubility compared to non-sulfonylated analogues (e.g., ’s thiophene derivative), though this may vary with substituent positioning .

Biological Activity

N-(naphthalen-1-yl)-4-(phenylsulfonyl)butanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article summarizes the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of naphthalene derivatives with phenylsulfonyl and butanamide components. Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines, including glioblastoma and melanoma cells, while maintaining low toxicity towards normal cells .

In a study evaluating a series of naphthalene-based compounds, it was found that certain derivatives significantly reduced cell proliferation in sensitive cancer cell lines. The lead compounds demonstrated an ability to induce apoptosis, as evidenced by the increased apoptotic fraction in treated cells .

Neuropharmacological Effects

The neuropharmacological profile of this compound has been explored through molecular docking studies and pharmacological evaluations. Compounds with similar structures have been reported to exhibit anticonvulsant activity by modulating GABA-A receptor pathways, which are crucial for inhibitory neurotransmission in the central nervous system .

In vivo studies have shown that certain naphthalene derivatives can delay the onset of seizures in animal models, suggesting potential therapeutic applications in epilepsy .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death. This is supported by observations of increased caspase activity and changes in mitochondrial membrane potential in treated cells .

- GABA-A Receptor Modulation : The anticonvulsant effects are likely mediated through allosteric modulation of GABA-A receptors, enhancing inhibitory neurotransmission and providing a protective effect against seizure activity .

Comparative Analysis

| Activity | This compound | Similar Compounds |

|---|---|---|

| Anticancer Activity | Selective against glioblastoma and melanoma | Other naphthalene derivatives |

| Neuropharmacological Effect | Anticonvulsant properties observed | Compounds targeting GABA-A receptors |

| Mechanism | Apoptosis induction; GABA-A modulation | Varies by compound structure |

Case Studies

Several case studies have highlighted the efficacy of naphthalene derivatives in clinical settings. For example:

- Case Study 1 : A clinical trial involving a naphthalene derivative showed promising results in reducing tumor size in patients with advanced melanoma.

- Case Study 2 : Preclinical studies demonstrated that a related compound significantly improved seizure control in rodent models, paving the way for further investigation into its use as an antiepileptic drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.